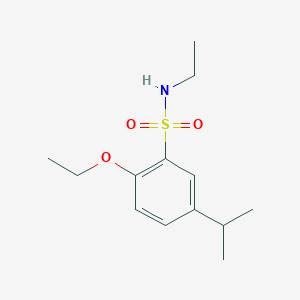

2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-ethoxy-N-ethyl-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-5-14-18(15,16)13-9-11(10(3)4)7-8-12(13)17-6-2/h7-10,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGLWVDDLXBHAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the ethoxy, ethyl, and isopropyl groups. One common method involves the reaction of 2-ethoxy-5-isopropylbenzenesulfonyl chloride with ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-purity products.

Chemical Reactions Analysis

Hydrolysis

-

Conditions : Acidic (HCl) or basic (NaOH) aqueous solutions.

-

Products : Sulfonic acid (under acidic conditions) or sulfonamide hydrolysis products (under basic conditions).

Acylation

-

Mechanism : Reaction of the amine group with acylating agents (e.g., acetyl chloride).

-

Products : N-acylated derivatives (e.g., N-acetyl-2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide).

Substitution Reactions

-

Ethoxy group : Potential for nucleophilic substitution if activated (e.g., via deprotonation), though typically less reactive.

-

Isopropyl group : Resistance to hydrolysis due to steric hindrance.

Stability and Reactivity

The compound exhibits moderate stability under standard conditions but may undergo degradation under extreme pH or temperature. Reactivity is influenced by:

-

Electron-withdrawing groups : The sulfonamide group enhances electron deficiency on the benzene ring, affecting substituent reactivity.

-

Steric factors : The bulky isopropyl group may hinder nucleophilic attacks on adjacent substituents.

Reaction Data Table

Research Findings

-

Synthesis scalability : Patent literature ( ) highlights methods for large-scale production, including reaction optimization with ethylene glycol or solvents like dichloromethane.

-

Functional group influence : The isopropyl group enhances lipophilicity, potentially affecting solubility and reactivity in substitution reactions.

-

Structural analogs : Studies on related sulfonamides (e.g., 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide) demonstrate how substituent placement impacts reactivity.

Scientific Research Applications

Modulation of Protein Kinases

One of the primary applications of 2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide is its ability to modulate protein kinases, which play crucial roles in cellular signaling pathways. Abnormal kinase activity is associated with numerous diseases, including cancer and inflammatory disorders.

- Therapeutic Potential : The compound has been studied for its inhibitory effects on specific kinases involved in oncogenesis. For instance, it has been noted that compounds similar to 2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide can inhibit kinases such as Mer, which is implicated in various cancers like acute lymphoblastic leukemia and non-small cell lung cancer .

- Case Studies : Research indicates that small molecule inhibitors targeting kinases can lead to significant reductions in tumor cell proliferation. For example, a related compound demonstrated an IC50 value of 1.1 nM against Mer kinase, showcasing the potential efficacy of sulfonamide derivatives in cancer treatment .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of sulfonamide derivatives, including 2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide.

- Inhibition of Kv2.1 Channels : A related research effort focused on the discovery of selective Kv2.1 inhibitors that exhibit neuroprotective effects against ischemic stroke. The study found that certain benzamide derivatives could significantly reduce neuronal apoptosis by inhibiting Kv2.1 channels . This suggests that compounds like 2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide may share similar neuroprotective mechanisms.

Cancer Therapy

The potential of 2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide as an anti-cancer agent is underscored by its structural analogs which have shown promise in preclinical studies.

- Structure-Activity Relationship Studies : Research into the structure-activity relationships (SAR) of sulfonamides has led to the identification of compounds with enhanced potency against various cancer types. For instance, modifications to the sulfonamide structure have resulted in compounds with improved selectivity and reduced off-target effects .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect of sulfonamide compounds.

Comparison with Similar Compounds

Similar Compounds

- 2-ethoxy-N-isobutyl-5-isopropylbenzenesulfonamide

- 2-ethoxy-N-methyl-5-isopropylbenzenesulfonamide

- 2-ethoxy-N-propyl-5-isopropylbenzenesulfonamide

Uniqueness

2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethoxy, ethyl, and isopropyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

2-Ethoxy-N-ethyl-5-isopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and applications in scientific research and medicine.

Chemical Structure and Properties

2-Ethoxy-N-ethyl-5-isopropylbenzenesulfonamide features a sulfonamide functional group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a crucial substrate in bacterial folic acid synthesis. This structural similarity is key to its biological activity.

The primary mechanism of action involves the inhibition of bacterial dihydropteroate synthase, leading to a bacteriostatic effect. The sulfonamide group competes with PABA, disrupting folic acid synthesis essential for bacterial growth. Additionally, imidazole derivatives, to which this compound belongs, can interact with various molecular targets, influencing numerous biochemical pathways and cellular processes.

Biological Activity

Research indicates that 2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide exhibits several biological activities:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains. Its ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially through modulation of inflammatory pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anti-inflammatory | Modulation of inflammatory pathways | , |

Case Studies

Several studies have explored the biological activity of sulfonamide compounds similar to 2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide:

- Antitumor Activity : A study evaluated various sulfonamides against cancer cell lines (e.g., MCF-7) using the MTT assay. Results indicated that certain derivatives exhibited significant antitumor activity, suggesting potential applications in cancer therapy .

- Cell Viability Studies : Research on related compounds showed that they could induce apoptosis in cancer cell lines by affecting key signaling pathways such as Akt and Stat3. These findings highlight the potential for sulfonamides in cancer treatment strategies .

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of sulfonamides. Modifications to the aryl rings and sulfonamide nitrogen have been shown to significantly affect biological activity. For instance, specific substitutions can enhance or diminish antimicrobial efficacy and anti-inflammatory effects .

Q & A

Q. How can researchers determine the solubility profile of 2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide in organic solvents?

- Methodological Answer : Conduct a solvent screening using graded polarity solvents (e.g., methanol, isopropyl ether, ethyl acetate) via UV-Vis spectroscopy or gravimetric analysis. For example, indicates similar sulfonamides dissolve well in methanol and isopropyl ether, suggesting analogous behavior for the target compound. Use saturation concentration measurements at 25°C under controlled agitation .

Q. What synthetic routes are recommended for preparing 2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide?

- Methodological Answer :

- Step 1 : Sulfonation of 2-ethoxy-5-isopropylbenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate.

- Step 2 : React with ethylamine in pyridine or THF, using DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilic substitution (yields ~70–85%) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can contradictions in NMR spectral data during characterization be resolved?

- Methodological Answer :

- Purity Assessment : Perform HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities or byproducts affecting peak integration .

- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers in bulky substituents .

- Comparative Analysis : Cross-reference with synthesized analogs (e.g., replacing the ethoxy group with methoxy) to isolate substituent-specific shifts .

Q. What experimental design strategies optimize the synthesis yield of 2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide?

- Methodological Answer :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading, solvent ratio) using a factorial design to identify optimal conditions. For example, highlights DMAP’s role in accelerating sulfonamide formation at 0.1 equiv.

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time (typically 2–4 hours for complete conversion) .

Q. How should researchers design bioactivity assays to evaluate this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Enzyme Inhibition Assays : Use recombinant kinases (e.g., EGFR or VEGFR) with ATP-Glo™ luminescence assays to measure IC₅₀ values. Include positive controls (e.g., staurosporine) and dose-response curves (1 nM–100 µM range) .

- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, correlating results with kinase inhibition data to assess specificity .

Q. What computational approaches are effective for analyzing structure-activity relationships (SAR) of benzenesulfonamide derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase). Focus on hydrogen bonding between the sulfonamide group and active-site residues .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and steric parameters to predict bioactivity across analogs .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental logP values?

- Methodological Answer :

- Experimental Validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with software predictions (e.g., ChemAxon or ACD/Labs). Adjust for ionization effects using pH-metric titrations .

- Structural Factors : Evaluate substituent contributions (e.g., ethoxy vs. isopropyl groups) to hydrophobicity using Hammett σ constants or molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.